1-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOL-1-YL}-2-(4-METHOXYPHENOXY)ETHAN-1-ONE
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Overview
Description
1-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOL-1-YL}-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a pyrazole ring, a piperidine ring, and a methoxyphenoxy group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOL-1-YL}-2-(4-METHOXYPHENOXY)ETHAN-1-ONE involves several steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOL-1-YL}-2-(4-METHOXYPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring and the piperidine sulfonyl group are key functional groups that facilitate binding to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
1-{3,5-DIMETHYL-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-1H-PYRAZOL-1-YL}-2-(4-METHOXYPHENOXY)ETHAN-1-ONE can be compared with similar compounds such as:
1-Methyl-4-piperidone: A simpler piperidine derivative with different reactivity and applications.
4-Methylpiperidine: Another piperidine derivative with distinct chemical properties and uses.
N-Methyl-4-piperidone: Shares some structural similarities but differs in functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its complex structure and diverse applications.
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-14-9-11-22(12-10-14)29(25,26)20-15(2)21-23(16(20)3)19(24)13-28-18-7-5-17(27-4)6-8-18/h5-8,14H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROWUDHCYXZRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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